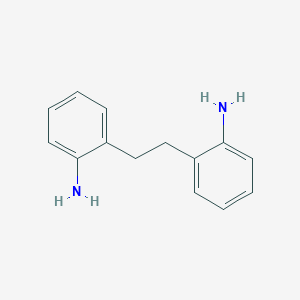

2,2'-Ethylenedianiline

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 159119. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-[2-(2-aminophenyl)ethyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16/h1-8H,9-10,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYHQGITXIJDDKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC2=CC=CC=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50187714 | |

| Record name | 2,2'-Ethylenedianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34124-14-6 | |

| Record name | 2,2′-Ethylenedianiline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34124-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Ethylenedianiline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034124146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 34124-14-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159119 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Ethylenedianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-ethylenedianiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.109 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Properties of 2,2'-Ethylenedianiline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,2'-Ethylenedianiline. The information is presented in a structured format to facilitate easy access and comparison of data. Detailed experimental protocols for key analytical procedures are also included to assist in laboratory investigations.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These values are essential for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₆N₂ | [1][2][3] |

| Molecular Weight | 212.29 g/mol | [1][3] |

| Melting Point | 72-77 °C | [1][4][5] |

| Boiling Point | 382.4 °C at 760 mmHg (estimated) | [4][6] |

| Solubility | Water: 124.8 mg/L @ 25 °C (estimated)Slightly soluble in Chloroform and MethanolSoluble in DMSO (200 mg/mL with ultrasound) | [1][5][6][7] |

| pKa | 4.49 ± 0.10 (Predicted) | [1][5] |

| LogP (o/w) | 1.929 (estimated) | [6] |

| Appearance | Pale Yellow to Beige Solid / Brown Powder | [1][5][8] |

| CAS Number | 34124-14-6 | [1][2][3][4][6] |

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are outlined below. These protocols are based on standard laboratory practices and can be adapted for specific experimental conditions.

Determination of Melting Point

The melting point of this compound can be determined using a capillary melting point apparatus.[9][10][11][12]

Apparatus and Materials:

-

Melting point apparatus (e.g., DigiMelt or similar)

-

Capillary tubes (one end sealed)

-

This compound sample, finely powdered

-

Mortar and pestle (optional)

-

Spatula

Procedure:

-

Sample Preparation: Place a small amount of this compound on a clean, dry surface. If necessary, gently grind the solid to a fine powder using a mortar and pestle.[10]

-

Capillary Tube Loading: Push the open end of a capillary tube into the powdered sample. A small amount of solid should enter the tube.

-

Packing the Sample: Invert the capillary tube and tap the sealed end gently on a hard surface to pack the solid at the bottom. The packed sample height should be approximately 1-2 mm.[10]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Heating and Observation:

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point.[11][12]

Melting Point Determination Workflow

Determination of Boiling Point

The boiling point of this compound can be determined using the Thiele tube method, which is suitable for small sample volumes.[13][14][15][16]

Apparatus and Materials:

-

Thiele tube

-

Small test tube

-

Capillary tube (one end sealed)

-

Thermometer

-

Heating source (e.g., Bunsen burner)

-

Mineral oil or other suitable heating fluid

-

This compound sample

Procedure:

-

Sample Preparation: Place a few milliliters of molten this compound into a small test tube.

-

Capillary Tube Insertion: Place a capillary tube, with its sealed end facing upwards, into the test tube containing the sample.[14]

-

Assembly: Attach the test tube to a thermometer. The bulb of the thermometer should be level with the sample.

-

Heating: Immerse the assembly in a Thiele tube filled with a heating fluid, ensuring the sample is below the fluid level. Gently heat the side arm of the Thiele tube.[14]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Data Recording: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[14][15]

Boiling Point Determination Workflow

Determination of Solubility

A general procedure to determine the solubility of this compound in a given solvent is as follows.[17][18][19][20]

Apparatus and Materials:

-

Test tubes or vials

-

Spatula

-

Balance

-

Vortex mixer or magnetic stirrer

-

Temperature-controlled water bath or shaker

-

This compound sample

-

Solvent of interest

Procedure:

-

Sample Preparation: Weigh a known amount of this compound.

-

Solvent Addition: Add a measured volume of the solvent to a test tube containing the weighed sample.

-

Equilibration: Vigorously shake or stir the mixture to facilitate dissolution. Place the test tube in a temperature-controlled environment (e.g., 25 °C) and allow it to equilibrate for a sufficient period (e.g., 24 hours) to ensure saturation.[19][20]

-

Observation: After equilibration, visually inspect the sample. If all the solid has dissolved, add more of the compound and repeat the equilibration step. If undissolved solid remains, the solution is saturated.

-

Quantification (for quantitative analysis):

-

Carefully separate the saturated solution from the undissolved solid (e.g., by filtration or centrifugation).

-

Analyze the concentration of this compound in a known volume of the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).[21]

-

Calculate the solubility in terms of mass per unit volume (e.g., mg/mL or g/L).

-

Solubility Determination Workflow

Determination of pKa

The pKa of this compound can be determined by potentiometric titration.[22][23][24]

Apparatus and Materials:

-

pH meter with a combination pH electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

This compound sample

-

Solvent (e.g., water or a water-cosolvent mixture if solubility is low)

-

Inert gas supply (e.g., nitrogen)

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of the chosen solvent in a beaker.

-

Apparatus Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. If necessary, purge the solution with an inert gas to remove dissolved carbon dioxide.[22]

-

Titration:

-

Record the initial pH of the solution.

-

Add the standardized strong acid titrant in small, accurately measured increments from the burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.[22]

-

-

Data Analysis:

-

Plot a titration curve of pH versus the volume of titrant added.

-

Determine the equivalence point, which is the point of steepest inflection on the curve.

-

The pKa is equal to the pH at the half-equivalence point, where half of the base has been neutralized.

-

pKa Determination Workflow

Spectroscopic Data Acquisition Protocols

While specific spectral data for this compound is not provided here, the following are general protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound.[25][26][27][28]

Procedure:

-

Sample Preparation: Dissolve approximately 5-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube to a final volume of about 0.6-0.7 mL.[26]

-

Instrument Setup: Place the NMR tube in the spectrometer's probe.

-

Data Acquisition: Acquire the desired NMR spectra (e.g., ¹H NMR, ¹³C NMR). This involves tuning and shimming the instrument and setting the appropriate acquisition parameters.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: Analyze the chemical shifts, integration, and coupling patterns to determine the structure of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Procedure:

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of finely ground this compound with dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet.

-

Solid (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Sample Spectrum: Record the IR spectrum of the prepared sample.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound (e.g., N-H stretches, C-H stretches, aromatic C=C bonds).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used for quantitative analysis.[29][30][31][32][33]

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to yield an absorbance in the optimal range of the spectrophotometer (typically 0.1 to 1.0).

-

Cuvette Preparation: Use a quartz cuvette for measurements in the UV region. Rinse the cuvette with the solvent before filling it with the sample solution.[32]

-

Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.[33]

-

Sample Measurement: Replace the solvent cuvette with the sample cuvette and record the UV-Vis spectrum over the desired wavelength range.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and the corresponding absorbance values.

Signaling Pathways and Biological Activity

Currently, there is limited publicly available information on specific signaling pathways directly involving this compound. Its primary applications are in the synthesis of polymers, dyes, and as a curing agent.[2][4][34] Further research would be required to elucidate any potential biological activities and associated signaling pathways.

References

- 1. This compound CAS#: 34124-14-6 [m.chemicalbook.com]

- 2. CAS 34124-14-6: 2,2′-Ethylenedianiline | CymitQuimica [cymitquimica.com]

- 3. calpaclab.com [calpaclab.com]

- 4. alfa-chemical.com [alfa-chemical.com]

- 5. 34124-14-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 2,2-ethylene dianiline, 34124-14-6 [thegoodscentscompany.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 2,2'-Ethylendianilin | 34124-14-6 [m.chemicalbook.com]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pennwest.edu [pennwest.edu]

- 13. cdn.juniata.edu [cdn.juniata.edu]

- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. scribd.com [scribd.com]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 20. lup.lub.lu.se [lup.lub.lu.se]

- 21. solubility experimental methods.pptx [slideshare.net]

- 22. creative-bioarray.com [creative-bioarray.com]

- 23. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 26. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]

- 27. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]

- 30. cbic.yale.edu [cbic.yale.edu]

- 31. web.uvic.ca [web.uvic.ca]

- 32. ossila.com [ossila.com]

- 33. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

- 34. Exploring the Chemistry and Applications of 2,2′- (Ethylenedioxy) Dianiline (CAS No. 52411-34-4) [univook.com]

Spectroscopic and Synthetic Profile of 2,2'-Ethylenedianiline (CAS 34124-14-6)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,2'-Ethylenedianiline (CAS No. 34124-14-6), a key intermediate in the synthesis of various organic compounds, including the anticonvulsant drug Oxcarbazepine. This document details the available spectroscopic data, outlines general experimental protocols for its analysis, and presents a synthetic workflow for its utilization in pharmaceutical manufacturing.

Compound Identification:

| Systematic Name | 2,2'-(Ethane-1,2-diyl)dianiline |

| Common Synonyms | 2,2'-Diaminobibenzyl, α,α'-Bi-o-toluidine |

| CAS Number | 34124-14-6 |

| Molecular Formula | C₁₄H₁₆N₂ |

| Molecular Weight | 212.29 g/mol |

| Chemical Structure |  |

Spectroscopic Data

This section summarizes the available spectroscopic data for this compound, presented in a structured format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound exhibits characteristic signals for its aromatic and aliphatic protons.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 7.04 | m | 2H | Aromatic CH |

| 7.03 | m | 2H | Aromatic CH |

| 6.733 | m | 2H | Aromatic CH |

| 6.636 | m | 2H | Aromatic CH |

| 3.53 | br s | 4H | -NH₂ |

| 2.771 | s | 4H | -CH₂-CH₂- |

2.1.2. ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Assignment (Probable) |

| ~145 | Aromatic C-N |

| ~130 | Aromatic CH |

| ~127 | Aromatic CH |

| ~125 | Aromatic C-C (ipso) |

| ~118 | Aromatic CH |

| ~115 | Aromatic CH |

| ~35 | -CH₂-CH₂- |

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H Stretch (Amine) |

| 3050 - 3000 | Medium | Aromatic C-H Stretch |

| 2950 - 2850 | Medium | Aliphatic C-H Stretch |

| 1620 - 1580 | Strong | N-H Bend (Amine) and C=C Stretch (Aromatic) |

| 1500 - 1400 | Medium to Strong | Aromatic C=C Stretch |

| 750 - 730 | Strong | ortho-Disubstituted Benzene C-H Bend |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound provides key information about its molecular weight and fragmentation pattern.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 212 | 29.3 | [M]⁺ (Molecular Ion) |

| 107 | 9.0 | [C₇H₉N]⁺ |

| 106 | 100.0 | [C₇H₈N]⁺ (Base Peak) |

| 79 | 5.2 | [C₆H₅N]⁺ |

| 78 | 1.7 | [C₆H₆]⁺ |

| 77 | 6.3 | [C₆H₅]⁺ |

Experimental Protocols

This section outlines general methodologies for the spectroscopic analysis of this compound. Specific parameters may vary depending on the instrumentation and experimental objectives.

NMR Spectroscopy

3.1.1. Sample Preparation

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

3.1.2. Data Acquisition

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 8-16.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR:

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Number of Scans: 128 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

IR Spectroscopy

3.2.1. Sample Preparation (KBr Pellet Method)

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

3.2.2. Data Acquisition

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Mass Spectrometry

3.3.1. Sample Introduction and Ionization

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS).

-

Injection: A solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

3.3.2. Mass Analysis

-

Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: m/z 40 - 400.

Synthetic Workflow: Precursor to Oxcarbazepine

This compound is a crucial starting material for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepine, a key intermediate in the production of the anticonvulsant drug Oxcarbazepine. The following diagram illustrates this synthetic transformation.

This initial ring-closure is a critical step, forming the tricyclic core of the final drug molecule. Subsequent synthetic modifications of the 10,11-dihydro-5H-dibenzo[b,f]azepine intermediate lead to the formation of Oxcarbazepine.

A Comprehensive Technical Guide to the Solubility of 2,2'-Ethylenedianiline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 2,2'-Ethylenedianiline (CAS: 34124-14-6), a compound of interest in polymer chemistry and pharmaceutical synthesis. Understanding the solubility of this aromatic diamine is critical for its application in various chemical processes, including reaction kinetics, purification, and formulation development. This document compiles available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Executive Summary

This compound, also known as 2,2'-diaminodibenzyl, is a solid at room temperature with moderate solubility in some organic solvents and is generally insoluble in water.[1] Its solubility is a key parameter for its use as a curing agent for epoxy resins and as a hardener in coatings. This guide consolidates the limited publicly available solubility data and provides methodologies for its empirical determination to aid researchers in its handling and application.

Quantitative Solubility Data

The available quantitative and qualitative solubility data for this compound in various organic solvents are summarized in the table below. It is important to note that comprehensive quantitative data is not widely published, highlighting the necessity for experimental determination for specific applications.

| Organic Solvent | Chemical Formula | Type | Quantitative Solubility | Qualitative Solubility | Data Source |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 200 mg/mL | - | --INVALID-LINK-- |

| Chloroform | CHCl₃ | Nonpolar | Data not available | Slightly Soluble | --INVALID-LINK-- |

| Methanol | CH₃OH | Polar Protic | Data not available | Slightly Soluble | --INVALID-LINK-- |

| Water | H₂O | Polar Protic | Data not available | Generally Insoluble | --INVALID-LINK-- |

Experimental Protocols for Solubility Determination

For solvents where quantitative data is unavailable, the following established methods can be employed to determine the solubility of this compound.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials and Equipment:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Thermostatic shaker or magnetic stirrer with hot plate

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, Buchner funnel)

-

Oven or vacuum oven

-

Volumetric flasks and pipettes

-

Beakers and conical flasks

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.

-

Place the container in a thermostatic shaker or on a magnetic stirrer, maintaining a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Periodically, a small aliquot of the supernatant can be analyzed to check if the concentration has become constant.

-

-

Separation of Undissolved Solute:

-

Once equilibrium is achieved, allow the solution to stand undisturbed for a period to allow the excess solid to settle.

-

Carefully filter the supernatant to remove all undissolved solid. A syringe filter with a membrane compatible with the solvent is suitable for small volumes. For larger volumes, vacuum filtration can be used. It is crucial to maintain the temperature during filtration to prevent precipitation or further dissolution.

-

-

Determination of Solute Concentration:

-

Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed, dry container (e.g., an evaporating dish or beaker).

-

Evaporate the solvent under controlled conditions. For volatile solvents, this can be done in a fume hood at room temperature or with gentle heating. For less volatile solvents, a rotary evaporator or a vacuum oven at a suitable temperature can be used. Ensure the temperature is below the decomposition point of this compound.

-

Once the solvent is completely removed, dry the container with the solid residue to a constant weight in an oven or desiccator.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight of the container with the dried residue.

-

The solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Shake-Flask Method

The shake-flask method is another widely used technique for determining equilibrium solubility, particularly in pharmaceutical and drug development contexts.

Materials and Equipment:

-

Same as the Gravimetric Method, with the addition of a UV-Vis spectrophotometer or HPLC system if spectroscopic or chromatographic analysis is used.

Procedure:

-

Preparation of Saturated Solution: This step is identical to the gravimetric method.

-

Separation of Undissolved Solute: This step is also identical to the gravimetric method.

-

Analysis of Solute Concentration:

-

Instead of evaporating the solvent, the concentration of this compound in the saturated filtrate is determined using an analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

For UV-Vis analysis: A calibration curve must first be prepared by measuring the absorbance of a series of standard solutions of this compound of known concentrations in the same solvent. The saturated filtrate is then diluted appropriately to fall within the linear range of the calibration curve, and its absorbance is measured.

-

For HPLC analysis: A similar calibration curve is generated by injecting standard solutions of known concentrations and recording the peak areas. The saturated filtrate is then diluted and injected into the HPLC system to determine its concentration based on the calibration curve.

-

-

Calculation of Solubility:

-

Using the concentration determined from the analytical method and accounting for any dilutions, the solubility of this compound in the solvent is calculated.

-

Logical Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a compound like this compound in an organic solvent.

Caption: Workflow for experimental solubility determination.

This guide serves as a foundational resource for professionals working with this compound. While the provided data offers a starting point, the detailed experimental protocols empower researchers to generate precise solubility data tailored to their specific needs and solvent systems, ensuring the successful application of this versatile compound.

References

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2,2'-Ethylenedianiline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 2,2'-Ethylenedianiline (also known as N,N'-bis(2-aminophenyl)ethane-1,2-diamine). Leveraging crystallographic data, spectroscopic methods, and conformational analysis of analogous structures, this document offers a detailed view of the molecule's three-dimensional architecture. Detailed experimental protocols for its synthesis and characterization are provided, alongside a discussion of its potential as a scaffold in drug discovery, particularly in the context of kinase inhibitors. All quantitative data is presented in structured tables, and key concepts are visualized through diagrams generated using the DOT language.

Molecular Structure and Conformation

This compound, with the chemical formula C₁₄H₁₆N₂, is a molecule composed of two aniline rings linked by an ethylene bridge. Its structural characteristics, including bond lengths, bond angles, and dihedral angles, have been precisely determined by X-ray crystallography.

Crystallographic Data

The definitive solid-state structure of this compound was determined by Fun, H. K., et al. and deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 270566. The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.045(2) |

| b (Å) | 11.085(2) |

| c (Å) | 11.004(2) |

| α (°) | 90 |

| β (°) | 112.93(3) |

| γ (°) | 90 |

| Volume (ų) | 1128.4(4) |

| Z | 4 |

Table 1: Crystal data and structure refinement for this compound.

The molecule in the crystalline state adopts a gauche conformation about the central C-C bond of the ethylene bridge. This conformation is likely a result of optimizing intermolecular packing forces within the crystal lattice.

Selected Bond Lengths, Bond Angles, and Torsion Angles:

| Bond | Length (Å) | Angle | Degree (º) | Torsion Angle | Degree (º) |

| C1-C2 | 1.390(3) | N1-C1-C6 | 120.9(2) | C6-C1-C7-C8 | 179.2(2) |

| C7-C8 | 1.520(3) | C1-C7-C8 | 113.1(2) | C1-C7-C8-C9 | -68.9(3) |

| C9-C10 | 1.392(3) | C7-C8-C9 | 113.2(2) | C7-C8-C9-C10 | -123.6(2) |

| N1-C1 | 1.401(3) | C8-C9-C14 | 121.7(2) | ||

| N2-C14 | 1.398(3) | N2-C14-C9 | 121.0(2) |

Table 2: Key geometric parameters for this compound from X-ray crystallography.

Conformational Analysis

In solution and in the gas phase, this compound is expected to exist as a mixture of conformers. The primary conformational flexibility arises from rotation around the C-C single bond of the ethylene bridge and the C-C bonds connecting the bridge to the aniline rings. The two principal conformers are the anti (or trans) and gauche forms, referring to the dihedral angle of the C(aryl)-C-C-C(aryl) backbone.

Studies on the analogous molecule, 1,2-diphenylethane (bibenzyl), have shown that both gauche and anti conformers are present, with the gauche conformer being slightly more stable in the gas phase due to stabilizing interactions between the phenyl rings.[1] The solid-state structure of this compound confirms the presence of the gauche conformer. The flexibility of the ethylene linker allows the aniline moieties to adopt various spatial arrangements, which is a key feature for its potential application as a scaffold in designing molecules that can adapt to the binding pockets of biological targets.

Caption: Gauche and Anti conformers of this compound.

Experimental Protocols

Synthesis of this compound

A representative synthesis of this compound is detailed in Chinese patent CN107417542A. The method involves the catalytic reduction of 2,2'-dinitrodibenzyl.

Protocol:

-

Preparation of the Catalyst: A nickel-based catalyst is prepared by impregnating neutral alumina with a solution of nickel chloride hexahydrate, followed by reduction with a sodium borohydride solution.

-

Reduction Reaction: 2,2'-Dinitrodibenzyl is dissolved in a suitable solvent (e.g., ethanol).

-

The prepared nickel catalyst is added to the solution.

-

Hydrazine hydrate is added dropwise to the reaction mixture at room temperature with vigorous stirring.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the catalyst is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification: The crude this compound is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product as a pale yellow to beige solid.

Caption: Synthetic workflow for this compound.

X-ray Crystallography

The single-crystal X-ray diffraction data for this compound was collected on a suitable diffractometer.

Protocol:

-

Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the purified compound in an appropriate solvent.

-

Data Collection: A selected crystal is mounted on a goniometer head. Data is collected at a controlled temperature (e.g., 293 K) using Mo Kα radiation (λ = 0.71073 Å). A series of frames are collected with oscillation scans.

-

Structure Solution and Refinement: The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.

NMR Spectroscopy

¹H and ¹³C NMR spectra are essential for confirming the structure of this compound in solution.

¹H NMR Protocol:

-

Sample Preparation: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: The ¹H NMR spectrum is recorded on a spectrometer, such as a Varian CFT-20 operating at the appropriate frequency for protons (e.g., 400 MHz).

-

Parameters: Standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected chemical shift range for aromatic and aliphatic protons.

-

Data Processing: The free induction decay (FID) is processed with a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Protocol:

-

Sample Preparation: A more concentrated solution of this compound in a deuterated solvent is prepared.

-

Data Acquisition: The ¹³C NMR spectrum is recorded on the same spectrometer at the corresponding carbon frequency (e.g., 100 MHz). Proton decoupling is typically applied to simplify the spectrum.

-

Parameters: A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Similar processing steps as for ¹H NMR are applied.

Relevance in Drug Development

The aniline scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly kinase inhibitors. The structural features of this compound make it an attractive starting point for the design of novel therapeutics.

Potential as a Scaffold for Kinase Inhibitors

Many successful kinase inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR), are based on anilino-quinazoline or anilino-quinoline cores. These inhibitors typically function by competing with ATP for binding to the kinase domain of the receptor. The aniline moiety often forms crucial hydrogen bonds with the hinge region of the kinase, while the rest of the molecule occupies the hydrophobic pocket.

The this compound structure provides two aniline groups connected by a flexible linker. This "di-aniline" motif could be exploited to design bivalent inhibitors or molecules that can adopt specific conformations to interact with unique features of a kinase's active site. The flexible ethylene bridge allows for the two aniline rings to be positioned at various distances and orientations, potentially enabling interactions with both the hinge region and other allosteric sites.

Example Signaling Pathway: EGFR Inhibition

The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Aniline-based inhibitors are designed to block the ATP-binding site of the EGFR kinase domain, thereby preventing its activation and downstream signaling.

Caption: EGFR signaling and the mechanism of aniline-based inhibitors.

Conclusion

This compound is a molecule with a well-defined solid-state structure, characterized by a gauche conformation of its flexible ethylene bridge. In solution, it likely exists as a dynamic equilibrium of conformers. The availability of detailed synthetic and spectroscopic protocols facilitates its use in research and development. Furthermore, its structural similarity to the core motifs of successful kinase inhibitors suggests its potential as a valuable scaffold for the design of novel therapeutic agents. This guide provides the foundational knowledge required for researchers and drug development professionals to explore the potential of this compound in their respective fields.

References

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 2,2'-Ethylenedianiline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2,2'-Ethylenedianiline, also known as N,N'-bis(2-aminophenyl)ethane-1,2-diamine, possesses two primary aromatic amine functionalities linked by an ethylene bridge. This structure imparts a combination of rigidity from the aromatic rings and conformational flexibility from the ethyl linker. In high-performance polymers, such as polyimides, the incorporation of similar diamines can enhance thermal stability. However, the intrinsic thermal liability of the molecule itself, particularly the C-N and C-C bonds, necessitates a detailed investigation of its behavior at elevated temperatures. This guide outlines the experimental framework for such an investigation.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₆N₂ |

| Molecular Weight | 212.29 g/mol |

| Melting Point | 72-77 °C |

| Boiling Point (estimated) | 342.14 °C |

| Appearance | Pale Yellow to Beige Solid |

Thermal Analysis Methodologies

A multi-faceted approach employing several analytical techniques is essential for a complete understanding of the thermal stability and degradation of this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the primary technique for determining the onset of decomposition and the overall thermal stability.

Experimental Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert crucible (e.g., alumina or platinum).

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to characterize thermal decomposition in an inert environment. An oxidative atmosphere (e.g., air or oxygen) can be used to assess oxidative stability.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum rate of mass loss (Tmax), and the percentage of residual mass at the end of the experiment. The derivative of the TGA curve (DTG) is used to identify distinct decomposition steps.

Hypothetical Data Presentation:

Table 2: Hypothetical TGA Data for this compound in an Inert Atmosphere

| Parameter | Value |

| Onset Decomposition Temperature (Tonset) | 250 - 270 °C |

| Temperature of 5% Mass Loss (Td5) | 260 - 280 °C |

| Temperature of 10% Mass Loss (Td10) | 275 - 295 °C |

| Temperature of Maximum Decomposition Rate (Tmax) | 300 - 320 °C |

| Residual Mass at 800 °C | < 5% |

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting point, enthalpy of fusion, and to detect any other endothermic or exothermic events, such as solid-solid phase transitions or decomposition.

Experimental Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify the melting endotherm and any exothermic decomposition peaks. The onset temperature and peak temperature of melting, as well as the enthalpy of fusion (ΔHfus), are determined.

Hypothetical Data Presentation:

Table 3: Hypothetical DSC Data for this compound

| Parameter | Value |

| Melting Onset Temperature | 72 °C |

| Melting Peak Temperature | 75 °C |

| Enthalpy of Fusion (ΔHfus) | 120 - 140 J/g |

| Decomposition Onset (Exotherm) | > 250 °C |

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Experimental Protocol:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: Place a small amount (0.1-0.5 mg) of this compound into a pyrolysis sample cup.

-

Pyrolysis Conditions:

-

Pyrolysis Temperature: Perform experiments at multiple temperatures (e.g., 300 °C, 500 °C, and 700 °C) to observe the evolution of degradation products with increasing thermal energy.

-

Pyrolysis Time: 15-30 seconds.

-

-

GC-MS Conditions:

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 280 °C.

-

Oven Program: Start at 50 °C (hold for 2 min), ramp to 300 °C at 10 °C/min, and hold for 10 min.

-

Carrier Gas: Helium.

-

MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 35-550.

-

-

Data Analysis: The chromatogram will show the separated degradation products. Each peak is identified by its mass spectrum through comparison with spectral libraries (e.g., NIST).

Potential Degradation Pathways

While specific degradation products for this compound have not been documented, the thermal decomposition of related aromatic amines suggests potential pathways. The primary points of bond scission are likely to be the C-N bonds and the C-C bond of the ethylene bridge.

Possible Degradation Products (Hypothetical):

-

Aniline and Styrene Derivatives: Homolytic cleavage of the ethylene bridge C-C bond could lead to the formation of aniline and vinylaniline or related radical species.

-

Cyclization Products: Intramolecular cyclization reactions are possible, potentially leading to the formation of heterocyclic compounds.

-

Fragmentation of Aromatic Rings: At higher temperatures, fragmentation of the aniline rings can occur, leading to the formation of smaller volatile compounds.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for a comprehensive thermal analysis of this compound.

Caption: Workflow for the thermal analysis of this compound.

Conclusion

This technical guide provides a robust framework for the comprehensive evaluation of the thermal stability and degradation profile of this compound. Although specific quantitative data for this compound is currently lacking in the scientific literature, the detailed experimental protocols for TGA, DSC, and Py-GC-MS outlined herein will enable researchers to generate the necessary data. Understanding the thermal behavior is critical for the development of safe and reliable applications of this compound in materials science and pharmaceutical development. The proposed workflow and discussion of potential degradation pathways serve as a valuable starting point for such investigations.

The Multifaceted Chemistry of 2,2'-Ethylenedianiline: A Technical Guide for Researchers

A comprehensive overview of 2,2'-Ethylenedianiline, its derivatives, and their burgeoning applications in medicinal chemistry, providing researchers, scientists, and drug development professionals with a detailed resource on its synthesis, analysis, and biological significance.

Core Compound Identity: Synonyms and Alternative Names

This compound, a versatile diamine, is known in the scientific literature by a variety of names. A clear understanding of these synonyms is crucial for comprehensive literature searches and unambiguous communication in research. The compound is systematically named and identified by several international standards.

| Identifier Type | Value |

| IUPAC Name | 2-[2-(2-aminophenyl)ethyl]aniline |

| CAS Number | 34124-14-6 |

| Molecular Formula | C₁₄H₁₆N₂ |

| Molecular Weight | 212.29 g/mol |

Commonly used synonyms and alternative names include:

-

2,2'-(Ethane-1,2-diyl)dianiline

-

2,2'-Diaminobibenzyl

-

2,2'-Diaminodibenzyl

-

α,α'-Bi-o-toluidine

-

Benzenamine, 2,2'-(1,2-ethanediyl)bis-

-

NSC 159119

Synthesis and Characterization

The synthesis of this compound is a critical process for its utilization in further chemical modifications and biological studies. A prevalent method involves the catalytic reduction of 2,2'-dinitrobibenzyl.

Experimental Protocol: Synthesis of this compound

A common industrial method for producing 2,2'-diaminobibenzyl (an alternative name for this compound) involves a gas-phase catalytic deamination process which is noted for its high conversion and selectivity[1]. An earlier method for the synthesis of the precursor, 2,2'-dinitrobibenzyl, involves the oxidative coupling of o-nitrotoluene[2]. The subsequent reduction to 2,2'-diaminobibenzyl is achieved through catalytic reduction using hydrogen gas and a palladium-on-carbon catalyst[2].

A laboratory-scale synthesis protocol is detailed below[2]:

Step 1: Oxidative Coupling of o-Nitrotoluene to 2,2'-Dinitrobibenzyl

-

Under alkaline conditions (e.g., potassium tert-butoxide), o-nitrotoluene is subjected to oxidative coupling.

-

An optimized method utilizes bromine as the oxidizing agent in the presence of potassium tert-butoxide in tetrahydrofuran (THF), which can yield up to 95% of 2,2'-dinitrobibenzyl[2].

Step 2: Reduction of 2,2'-Dinitrobibenzyl to 2,2'-Diaminobibenzyl

-

The synthesized 2,2'-dinitrobibenzyl is then subjected to catalytic reduction.

-

This is typically performed using hydrogen gas in the presence of a Palladium on carbon (Pd/C) catalyst[2].

Analytical Characterization

A comprehensive characterization of the synthesized this compound is essential to confirm its purity and identity. A standard Certificate of Analysis (CoA) for this compound typically includes data from the following analytical techniques:

-

¹H-NMR (Proton Nuclear Magnetic Resonance): To elucidate the proton environment of the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine purity.

-

Infrared Spectroscopy (IR): To identify functional groups.

-

Thermogravimetric Analysis (TGA): To assess thermal stability.

Applications in Drug Development: Focus on Derivatives

While this compound itself is primarily a precursor, its derivatives, particularly Schiff bases and their metal complexes, have garnered significant attention in drug discovery due to their diverse biological activities. These derivatives often exhibit enhanced therapeutic potential compared to the parent diamine.

Schiff Base and Metal Complex Derivatives

The primary amino groups of this compound are readily condensed with aldehydes or ketones to form Schiff bases. These Schiff bases, with their imine (-C=N-) linkages, can act as versatile ligands, coordinating with various metal ions to form stable metal complexes. This chemical flexibility allows for the fine-tuning of their biological properties.

Biological Activities of Derivatives

Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them promising candidates for further investigation in drug development.

Numerous studies have reported the cytotoxic effects of Schiff base and metal complexes derived from diamines against various cancer cell lines. For instance, a novel aniline derivative, pegaharoline A, isolated from Peganum harmala L., has shown significant inhibitory effects on non-small cell lung cancer (NSCLC) cells[3]. It was found to inhibit cell proliferation, suppress DNA synthesis, and arrest the cell cycle[3]. The IC₅₀ values of pegaharoline A were 2.39 ± 0.27 µM for A549 cells and 3.60 ± 0.41 µM for PC9 cells[3].

Table 1: Anticancer Activity of Selected Aniline Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pegaharoline A | A549 (NSCLC) | 2.39 ± 0.27 | [3] |

| Pegaharoline A | PC9 (NSCLC) | 3.60 ± 0.41 | [3] |

| Compound 25d | MCF-7 (Breast Cancer) | 4.1 ± 0.4 | [4] |

| Compound 25d | HepG2 (Liver Cancer) | 11.7 ± 1.1 | [4] |

| Compound 3d | HepG2 (Liver Cancer) | 8.5 ± 0.08 | [5] |

| Compound 3c | HepG2 (Liver Cancer) | 11.42 ± 0.01 | [5] |

The antimicrobial properties of Schiff bases and their metal complexes are well-documented. The chelation of the metal ion can significantly enhance the antimicrobial activity of the ligand. The agar well diffusion method is a standard technique to evaluate this activity, where the diameter of the zone of inhibition corresponds to the potency of the compound.

Table 2: Antimicrobial Activity of a Representative Metal Complex

| Microorganism | Zone of Inhibition (mm) at 100 µg/mL | Reference |

| Pseudomonas aeruginosa | 28 | [6] |

| Staphylococcus aureus | 23 | [6] |

| Streptococcus mutans | 18 | [6] |

| Escherichia coli | 16 | [6] |

The antioxidant potential of aniline derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The efficiency of a compound as an antioxidant is typically expressed as its EC₅₀ or IC₅₀ value, which is the concentration required to scavenge 50% of the DPPH radicals. A lower value indicates higher antioxidant activity.

Table 3: Antioxidant Activity of Aniline Compounds in DPPH Assay

| Compound | Antiradical Efficiency (AE) | Reference |

| 2-Aminophenol | High | [6] |

| o-Phenylenediamine | Moderate-High | [6] |

| 4-Aminophenol | Moderate | [6] |

| p-Phenylenediamine | Moderate-Low | [6] |

| 3-Aminophenol | Low | [6] |

Key Experimental Protocols

To facilitate further research, this section provides detailed methodologies for the key biological assays mentioned.

Protocol for MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the insoluble formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be calculated from the dose-response curve.

Protocol for Agar Well Diffusion Antimicrobial Assay

This method is used to assess the antimicrobial activity of a compound.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

-

Plate Inoculation: Spread the microbial inoculum evenly over the entire surface of a Mueller-Hinton agar plate.

-

Well Creation: Create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Addition: Add a specific volume of the test compound solution (at a known concentration) into each well. A positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound) should also be included on the plate.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around each well where microbial growth has been inhibited. A larger zone of inhibition indicates greater antimicrobial activity.

Protocol for DPPH Radical Scavenging Assay

This assay measures the antioxidant capacity of a compound.

-

DPPH Solution Preparation: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to a specific concentration (e.g., 0.1 mM).

-

Reaction Mixture: In a 96-well plate or cuvettes, mix the DPPH solution with various concentrations of the test compound. A control containing only the DPPH solution and the solvent should be prepared.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The scavenging of the DPPH radical by the antioxidant results in a decrease in absorbance.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC₅₀ value is then determined from a plot of scavenging activity against compound concentration.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these compounds exert their biological effects is a key area of research. Recent studies have begun to elucidate the signaling pathways modulated by aniline derivatives.

A notable example is the investigation of pegaharoline A, which was found to promote apoptosis in non-small cell lung cancer cells by activating autophagy through the inhibition of the PI3K/AKT/mTOR signaling pathway[3]. It was also shown to block the Epithelial-Mesenchymal Transition (EMT) pathway, thereby inhibiting cancer cell invasion and migration[3].

Diagram of the PI3K/AKT/mTOR and EMT Signaling Pathways

The following diagram illustrates the inhibitory effect of the aniline derivative on these key cancer-related pathways.

References

- 1. CN102417481B - Industrial method for producing iminodibenzyl by catalytic deamination of 2,2'-diaminobibenzyl - Google Patents [patents.google.com]

- 2. Strategies in the synthesis of dibenzo[b,f]heteropines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Versatile Diamine: A Technical Guide to 2,2'-Ethylenedianiline in Organic Synthesis

A comprehensive overview for researchers, scientists, and drug development professionals on the synthetic utility and potential of 2,2'-Ethylenedianiline as a foundational building block in the construction of complex organic molecules.

Introduction

This compound, also known as 2,2'-diaminobibenzyl, is a valuable and versatile diamine building block in organic synthesis. Its unique structural motif, featuring two aniline moieties connected by an ethylene bridge, provides a scaffold for the construction of a wide array of complex molecules, including pharmaceuticals, macrocycles, and novel materials. This guide delves into the synthesis, key reactions, and diverse applications of this compound, offering detailed experimental protocols, quantitative data, and visualizations to support its use in research and development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is fundamental for its application in synthesis. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 34124-14-6 |

| Molecular Formula | C₁₄H₁₆N₂ |

| Molecular Weight | 212.29 g/mol |

| Appearance | Pale yellow to beige solid |

| Melting Point | 72-77 °C |

| Boiling Point | ~342 °C (rough estimate) |

| Solubility | Slightly soluble in chloroform and methanol |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.04 (d, J=7.6 Hz, 2H), 7.03 (t, J=7.6 Hz, 2H), 6.73 (t, J=7.4 Hz, 2H), 6.64 (d, J=7.8 Hz, 2H), 3.53 (br s, 4H, NH₂), 2.77 (s, 4H, CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 144.5, 130.2, 128.0, 127.5, 121.8, 118.6, 115.8, 35.9 |

| Infrared (IR) (KBr) | ν (cm⁻¹): 3420, 3340 (N-H stretch), 3050, 3020 (C-H aromatic stretch), 2920, 2850 (C-H aliphatic stretch), 1620 (N-H bend), 1580, 1490, 1450 (C=C aromatic stretch) |

| Mass Spectrometry (MS) | m/z: 212 (M⁺), 106, 107 |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through various routes. A common and effective method involves the reductive coupling of o-nitrobenzyl chloride or the reduction of 2,2'-dinitrobibenzyl.

Protocol 1: One-Pot Synthesis from o-Nitrobenzyl Chloride

This method provides a direct route to this compound from a commercially available starting material.[1]

Reaction Scheme:

Materials:

-

o-Nitrobenzyl chloride

-

Supported Nickel Catalyst

-

60% Hydrazine hydrate solution

-

Deionized water

-

Ethyl acetate (for extraction)

Procedure:

-

To a 10 mL round-bottom flask, add 300 mg of o-nitrobenzyl chloride, 300 mg of the supported nickel catalyst, and 2 mL of deionized water.

-

With magnetic stirring, slowly add 2 mL of 60% hydrazine hydrate dropwise to the mixture.

-

After the complete addition of hydrazine hydrate, continue stirring the reaction mixture at room temperature for 20 minutes.

-

Upon completion of the reaction (monitored by TLC), extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by column chromatography on silica gel.

Protocol 2: Synthesis via Reduction of 2,2'-Dinitrobibenzyl

This two-step approach involves the initial synthesis of 2,2'-dinitrobibenzyl followed by its reduction.

Step 1: Synthesis of 2,2'-Dinitrobibenzyl

This step can be achieved with high yield through the oxidative coupling of o-nitrotoluene.[2][3]

Reaction Scheme:

Materials:

-

o-Nitrotoluene

-

Potassium tert-butoxide (KOt-Bu)

-

Bromine (Br₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Ice/water mixture

-

Ethyl acetate (for extraction)

-

Saturated sodium thiosulfate solution

-

Saturated sodium chloride solution

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Under a nitrogen atmosphere, dissolve 2.00 g (15.0 mmol) of o-nitrotoluene in 90 mL of dry THF in a round-bottom flask and cool to 0 °C.

-

Add potassium tert-butoxide and stir the reaction for 2 minutes.

-

Add 3.12 g (19.5 mmol) of bromine and continue stirring for 5 minutes.

-

Pour the reaction mixture into 500 mL of an ice/water mixture.

-

Filter the precipitate and extract the filtrate with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with saturated sodium thiosulfate solution and saturated sodium chloride solution.

-

Dry the organic layer over MgSO₄ and concentrate under reduced pressure.

-

Purify the crude product by crystallization from a water/ethanol mixture (1:2) to yield 2,2'-dinitrobibenzyl as a white solid (yield: ~95%).

Step 2: Reduction of 2,2'-Dinitrobibenzyl to this compound

The dinitro compound is then reduced to the desired diamine.

Reaction Scheme:

Materials:

-

2,2'-Dinitrobibenzyl

-

Palladium on carbon (10% Pd/C)

-

Ethanol

-

Hydrogen gas (H₂)

Procedure:

-

In a hydrogenation vessel, dissolve 2,2'-dinitrobibenzyl in ethanol.

-

Add a catalytic amount of 10% Pd/C.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm).

-

Stir the reaction mixture at room temperature until the theoretical amount of hydrogen is consumed (or the reaction is complete as monitored by TLC).

-

Filter the catalyst through a pad of Celite and wash with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain this compound.

Applications in Organic Synthesis

This compound serves as a versatile precursor for a variety of important molecular frameworks.

Synthesis of Heterocycles

The diamine functionality of this compound makes it an excellent starting material for the synthesis of nitrogen-containing heterocycles.

1. Synthesis of Iminodibenzyl and Oxcarbazepine

This compound is a key intermediate in the industrial synthesis of the anticonvulsant drug Oxcarbazepine. The synthesis involves the cyclization of the diamine to form iminodibenzyl, which is then further functionalized.

The cyclization of 2,2'-diaminobibenzyl to iminodibenzyl is typically achieved through a deamination reaction catalyzed by a solid acid catalyst at high temperatures.

2. Synthesis of Schiff Bases

The primary amine groups of this compound readily react with aldehydes and ketones to form Schiff bases (imines). These compounds are of significant interest due to their coordination chemistry and potential biological activities.

Experimental Workflow for Schiff Base Synthesis and Evaluation:

Synthesis of Macrocycles

The ditopic nature of this compound makes it an ideal building block for the template-directed synthesis of macrocyclic ligands. These macrocycles can encapsulate metal ions and have applications in catalysis, sensing, and materials science.[4] The synthesis typically involves the condensation of the diamine with a suitable dicarbonyl compound in the presence of a metal ion template.

Medicinal Chemistry and Biological Applications

Derivatives of this compound have shown promise in medicinal chemistry, primarily through the formation of Schiff bases and related heterocyclic structures.

Anticonvulsant Activity of Oxcarbazepine

As previously mentioned, this compound is a precursor to Oxcarbazepine. The mechanism of action of Oxcarbazepine involves the blockage of voltage-gated sodium channels in neurons. This leads to the stabilization of hyperexcited neuronal membranes and a reduction in the propagation of seizure activity.

Signaling Pathway of Oxcarbazepine Action:

References

- 1. CN107417542B - A kind of 2,2'-diaminobibenzyl preparation method - Google Patents [patents.google.com]

- 2. 2,2'-DINITRODIBENZYL synthesis - chemicalbook [chemicalbook.com]

- 3. d-nb.info [d-nb.info]

- 4. Pyridyldiimine macrocyclic ligands: Influences of template ion, linker length and imine substitution on ligand synthesis, structure and redox properties - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2,2'-Ethylenedianiline: Synthesis, Properties, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-Ethylenedianiline, also known as 2,2'-diaminobibenzyl, is a significant chemical intermediate with the CAS number 34124-14-6.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its historical background and applications, particularly its crucial role as a precursor in the synthesis of anticonvulsant drugs like Carbamazepine. While the exact date and discoverer of its initial synthesis are not prominently documented in readily available literature, its development is intrinsically linked to the advancement of organic synthesis methodologies in the 20th century.

Discovery and Historical Background

The precise historical genesis of this compound is not clearly documented in surveyed historical chemical literature. However, its structural motif, bibenzyl, and the presence of aniline functionalities place its conceptual origins within the extensive exploration of aromatic chemistry in the late 19th and early 20th centuries. The development of reductive coupling reactions and methods for the reduction of nitroaromatic compounds were foundational to the eventual synthesis of such molecules.

Historically, the synthesis of bibenzyl and its derivatives was often achieved through methods like the Wurtz reaction. The reduction of aromatic nitro compounds to amines was pioneered by Nikolay Zinin in 1842. These fundamental reactions laid the groundwork for synthesizing complex aromatic amines.

In modern organic synthesis, this compound is recognized primarily as a key intermediate in the production of pharmaceuticals. Notably, it is a critical building block for the synthesis of Carbamazepine, a widely used anticonvulsant drug first synthesized in 1953.[2] The industrial demand for Carbamazepine has driven the development of efficient and scalable synthetic routes to this compound.

Physicochemical Properties

This compound is typically a solid at room temperature, appearing as a pale yellow to brown powder.[1][3] It exhibits moderate solubility in organic solvents such as chloroform and methanol, but is generally insoluble in water.[1][4] A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₆N₂ | [1] |

| Molecular Weight | 212.29 g/mol | [1] |

| CAS Number | 34124-14-6 | [1] |

| Melting Point | 72-77 °C | [1] |

| Boiling Point | 342.14 °C (rough estimate) | [1] |

| Density | 1.0799 g/cm³ (rough estimate) | [1] |

| pKa | 4.49 ± 0.10 (Predicted) | [1] |

| LogP | 1.929 (estimate) | [1] |

Table 1: Physicochemical Properties of this compound.

Synthesis and Experimental Protocols

The contemporary synthesis of this compound is efficiently achieved through the reductive coupling of o-nitrobenzyl chloride. A detailed protocol, adapted from methodologies described in patent literature, is provided below. This "one-pot" method is valued for its efficiency and reduced environmental impact compared to older multi-step processes.

Synthesis via Reductive Coupling of o-Nitrobenzyl Chloride

This method involves the use of a supported nickel catalyst and hydrazine hydrate as the reducing agent in an aqueous medium.

Experimental Protocol:

-

Catalyst Preparation:

-

Dissolve 4.75 g of nickel chloride hexahydrate in 15 mL of deionized water in a 25 mL round-bottomed flask.

-

Add 20 g of neutral alumina to the solution.

-

Sonicate the mixture and then dry it overnight.

-

Prepare an 800 mL solution containing 0.01 mol/L of sodium borohydride.

-

In a 1 L flask with mechanical stirring, add 5 g of the dried alumina-supported nickel chloride precursor.

-

Slowly add the aqueous sodium borohydride solution to the flask to reduce the nickel salt to its active form.

-

After the reaction is complete, filter the resulting catalyst, wash it with water and ethanol, and dry for use.[1]

-

-

Synthesis of this compound:

-

In a 10 mL round-bottom flask equipped with a magnetic stirrer, add 300 mg of o-nitrobenzyl chloride and 300 mg of the prepared supported nickel catalyst.

-

Add 2 mL of deionized water to the flask.

-

Slowly add 2 mL of 60% hydrazine hydrate dropwise to the stirred mixture at room temperature.

-

Continue stirring for 20 minutes after the addition is complete.

-

Extract the reaction mixture with ethyl acetate. The product, this compound, can be isolated from the organic phase. This procedure yields the target product in approximately 51% yield as determined by GC-MS analysis.[1]

-

The catalyst can be recovered by filtration, washed with water and ethanol, and reused.[1]

-

Applications in Drug Development

The primary application of this compound in the pharmaceutical industry is as a key intermediate for the synthesis of anticonvulsant drugs.

Precursor to Carbamazepine

This compound is a crucial precursor for Carbamazepine. The synthesis involves a cyclization reaction of this compound to form the iminostilbene core structure of the drug. This application underscores the industrial importance of having an efficient and high-yielding synthesis method for this compound. The purity of the starting diamine directly impacts the quality and safety profile of the final active pharmaceutical ingredient (API). It is also an intermediate in the synthesis of Oxcarbazepine, another important anticonvulsant.[1]

Other Applications

Beyond its role in anticonvulsant synthesis, this compound serves as a reagent in the preparation of certain triterpenes, which are compounds investigated for their chemopreventative activities.[1] It is also used in materials science as a curing agent for epoxy resins and a hardener in coatings.[4]

Conclusion

This compound is a diamine of significant industrial and pharmaceutical relevance. While its early history is not well-defined, its modern production is optimized, particularly for its role as an indispensable precursor to Carbamazepine. The synthetic protocols and physicochemical data presented in this guide offer a valuable resource for researchers and professionals in chemical synthesis and drug development, enabling a deeper understanding and application of this versatile intermediate.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Oxcarbazepine from 2,2'-Ethylenedianiline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for a multi-step synthesis of Oxcarbazepine, an anticonvulsant drug, commencing from 2,2'-Ethylenedianiline. The described synthetic route is a composite of established chemical transformations, offering a viable pathway for laboratory-scale synthesis and process development.

Introduction

Oxcarbazepine (10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide) is a second-generation antiepileptic drug, structurally related to carbamazepine, but with a purported improved tolerability profile. The synthesis of Oxcarbazepine typically involves the construction of the tricyclic dibenz[b,f]azepine core, followed by functional group manipulations. This document outlines a three-stage synthesis starting from this compound (also known as 2,2'-diaminobibenzyl), a readily available starting material.

The synthesis pathway involves:

-

Cyclization: An intramolecular cyclization of this compound to form the 10,11-dihydro-5H-dibenzo[b,f]azepine ring system.

-

Oxidation: Selective oxidation of the benzylic methylene group at the 10-position to introduce the ketone functionality.

-